molecular formula C17H19N3O3S B2458559 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034606-01-2

1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone

Cat. No. B2458559
CAS RN: 2034606-01-2
M. Wt: 345.42
InChI Key: VUGJCJNNQPQVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These structures are considered “privileged motifs” in medicinal chemistry due to their potential as therapeutic agents or precursors . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Drug Discovery

The compound is used in the development of new drugs. It is part of a platform for further derivatization to discover novel receptor agonists and antagonists . This approach can eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines . This process is facilitated by a chiral phosphine-mediated alkylation/annulation sequence .

Bio-active Condensed Heterocycles

The compound is used in the formation of chiral dihydropyrano[2,3-c]pyrazoles bearing bio-active condensed heterocycles . These structures are formed in good chemical yields and with high to excellent enantioselectivity .

Anti-HBV Activity

The compound has shown potential in the treatment of Hepatitis B (HBV). Two compounds, 2f and 3k, derived from this compound, have shown excellent anti-HBV activity, low cytotoxicity, and acceptable oral PK profiles .

Building Blocks for Further Synthesis

The compound serves as a building block for further synthetic applications in medicinally oriented synthesis . This makes it a valuable tool in the development of new drugs and therapies .

properties

IUPAC Name

1-[4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12(21)13-4-6-16(7-5-13)24(22,23)19-8-9-20-15(11-19)10-17(18-20)14-2-3-14/h4-7,10,14H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGJCJNNQPQVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone

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